LPA1 Antagonist Potency: Direct Comparator Data from CHO Cell Calcium Flux Assay
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile functions as a potent antagonist of the human lysophosphatidic acid receptor 1 (LPA1). In a head-to-head functional assay using CHO cells expressing human LPA1, the compound inhibited LPA-induced calcium influx with an IC₅₀ of 5 nM [1]. This represents the validated potency of the 3-CF₃-4-(pyridin-3-yl) substitution pattern within the broader pyridin-3-yl derivative patent family. By comparison, structurally related LPA1 antagonists within the same chemical series exhibit IC₅₀ values spanning from 11 nM to 150 nM in comparable LPA1 functional assays conducted in rat glioma C62B cells and human lung fibroblasts [2][3].
| Evidence Dimension | LPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Other LPA1 antagonists in same patent series: 11 nM (Ki, rat glioma C62B), 58 nM (human LPA1, Chem-1 cells), 150 nM (human lung fibroblasts) |
| Quantified Difference | 2.2-fold to 30-fold more potent than comparators |
| Conditions | CHO cells expressing human LPA1; LPA-induced calcium influx; 20 min incubation |
Why This Matters
The 5 nM IC₅₀ defines this specific regioisomer as a high-potency LPA1 antagonist, enabling selection of a validated scaffold for fibrosis or GPCR target validation studies.
- [1] BindingDB BDBM50517246 (CHEMBL4557434). Antagonist activity at human LPA1 expressed in CHO cells. IC₅₀ = 5 nM. View Source
- [2] BindingDB BDBM50496697 (CHEMBL3218460). Antagonist activity at LPAR1/LPAR3 in rat glioma C62B cells. Ki = 11 nM. View Source
- [3] BindingDB BDBM50398127 (CHEMBL2182052). Antagonist activity at LPA1 in human lung fibroblasts. IC₅₀ = 150 nM. View Source
